Propargylthioureidobenzyl NOTA
CAS No.:
Cat. No.: VC0204878
Molecular Formula: C₂₃H₃₁N₅O₆S
Molecular Weight: 505.59
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₃₁N₅O₆S |
---|---|
Molecular Weight | 505.59 |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
Propargylthioureidobenzyl NOTA is identified by its IUPAC name 2-[4,7-bis(carboxymethyl)-5-[[4-(prop-2-ynylcarbamothioylamino)phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid . The compound features a NOTA macrocyclic structure with a functionalized benzyl group bearing a propargyl thiourea moiety, enabling both metal chelation and bioconjugation capabilities.
The molecule possesses the molecular formula C23H31N5O6S with a calculated molecular weight of 505.59 g/mol . This complex structure incorporates multiple functional groups that contribute to its utility as a bifunctional chelator.
Physical and Chemical Characteristics
Based on available data, Propargylthioureidobenzyl NOTA requires refrigerated storage conditions to maintain stability . The compound contains the following atomic composition:
Element | Count |
---|---|
Carbon (C) | 23 |
Hydrogen (H) | 31 |
Nitrogen (N) | 5 |
Oxygen (O) | 6 |
Sulfur (S) | 1 |
The structure incorporates a NOTA macrocyclic core, which features three carboxylic acid groups capable of forming stable complexes with various metal ions, particularly trivalent gallium and other radiometals used in nuclear medicine imaging applications .
Supplier | Quantity | Price | Product Reference |
---|---|---|---|
CymitQuimica | 75 mg | 21,891.00 € | TR-P766005 |
This significant cost likely reflects the complex synthesis process required to produce this specialized bifunctional chelator and its relatively niche applications in radiopharmaceutical research .
Applications in Radiopharmaceutical Development
Radiolabeling Applications
The primary utility of Propargylthioureidobenzyl NOTA lies in its ability to chelate radiometals for medical imaging applications. The NOTA macrocycle component forms exceptionally stable complexes with gallium radioisotopes, particularly 68Ga, which is widely used in positron emission tomography (PET) imaging .
The incorporation of the propargyl group enables bioorthogonal click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) or copper-free strain-promoted alkyne-azide cycloadditions (SPAAC), allowing conjugation to various biomolecules of interest .
Role in PET Imaging Development
Research indicates that NOTA-based chelators offer significant advantages in 68Ga and 18F-aluminum fluoride ([18F]AlF) radiolabeling approaches. These methods allow for an efficient radiolabeling procedure that is preferable in clinical settings using PET/CT imaging .
The aluminum-[18F]fluoride-NOTA complex (Al[18F]-NOTA) has demonstrated stability and synthetic efficiency for radiolabeling both biomolecules and small molecules with [18F]fluoride . In particular, NOTA-conjugated peptides including antimicrobial peptides like ubiquicidin (UBI) fragments show promise for infection imaging applications .
One study demonstrated that the Al[18F]-NOTA approach yielded 54-65% radiochemical yield (decay-corrected to the start of synthesis) with high purity (>96%) and specific activity between 21.4 and 26.7 GBq/μmol . This indicates the potential efficiency of NOTA-based chelation for radiopharmaceutical development.
Research Applications in Infection Imaging
Antimicrobial Peptide Conjugation
The bifunctional nature of Propargylthioureidobenzyl NOTA makes it particularly valuable for conjugation to antimicrobial peptides (AMPs), which have emerged as promising targeting vectors for infection imaging .
Human antimicrobial peptides like ubiquicidin (UBI) demonstrate several advantages for developing PET tracers, including:
-
Selective binding to pathogenic bacteria and yeast
-
Minimal immunogenicity and cytotoxicity to humans
-
Natural role in the innate immune system
-
Potential for specific infection targeting in vivo
Research into UBI-based tracers conjugated with NOTA chelators has demonstrated promising results for imaging bacterial infections. Studies have shown that NOTA-UBI fragments complexed with 68Ga exhibit selective binding to bacterial cells (specifically Staphylococcus aureus) compared to mammalian cells, suggesting potential utility for infection-specific imaging .
Radiolabeling Efficiency and Stability
Studies exploring the radiolabeling of NOTA-conjugated peptides have identified several critical factors affecting radiochemical yields:
-
Use of metal-free solvents
-
pH optimization (pH = 4 for Al[18F]-NOTA complexation)
-
Ratio of reaction solvents (at least 3:1 MeCN/H2O)
-
NOTA-peptide concentration
Research has demonstrated that NOTA-conjugated compounds exhibit excellent in vitro stability when incubated in phosphate-buffered saline (PBS, pH 7.4) or human serum at 37°C, with negligible decomposition observed . This stability is crucial for developing radiopharmaceuticals with appropriate biological half-lives for clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume